

# Physicochemical properties of 8-Bromoquinoline-4-carboxylic acid

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## Compound of Interest

Compound Name: 8-Bromoquinoline-4-carboxylic acid

Cat. No.: B170260

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An In-depth Technical Guide on the Physicochemical Properties of **8-Bromoquinoline-4-carboxylic acid**

## Introduction

**8-Bromoquinoline-4-carboxylic acid** is a heterocyclic organic compound featuring a quinoline core structure. Quinoline and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications. This technical guide provides a comprehensive overview of the core physicochemical properties of **8-Bromoquinoline-4-carboxylic acid**, offering critical data for researchers, scientists, and professionals in drug development. Understanding these properties is essential for predicting the compound's behavior in biological systems, designing experimental protocols, and developing formulation strategies. The information presented herein is a compilation of predicted data from computational models, as extensive experimental data for this specific molecule is not widely available in the literature.

## Core Physicochemical Data

The key physicochemical properties of **8-Bromoquinoline-4-carboxylic acid** are summarized in the table below. These values are predominantly computationally predicted and serve as a valuable estimation for experimental design and interpretation.

Property	Value	Data Source
Molecular Formula	<chem>C10H6BrNO2</chem>	Lead Sciences[1]
Molecular Weight	252.06 g/mol	Echemi[2], Lead Sciences[1]
Appearance	Light yellow to yellow solid	ChemicalBook[3]
Boiling Point	403.1 ± 25.0 °C (Predicted)	ChemicalBook[3], Echemi[2]
Density	1.732 ± 0.06 g/cm³ (Predicted)	ChemicalBook[3], Echemi[2]
pKa	2.83 ± 0.30 (Predicted)	ChemicalBook[3], LookChem[4]
logP (XLogP3)	2.4	LookChem[4]
Flash Point	197.6 °C	Echemi[2], LookChem[4]
Storage Conditions	Sealed in dry, Room Temperature	ChemicalBook[3], Lead Sciences[1]

## Experimental Protocols for Property Determination

While specific, experimentally validated protocols for **8-Bromoquinoline-4-carboxylic acid** are not readily published, the following are detailed, standard methodologies that can be employed to determine its key physicochemical properties.

### Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad range may indicate the presence of impurities.[5][6]

Methodology (Capillary Method):

- A small amount of finely powdered, dry **8-Bromoquinoline-4-carboxylic acid** is packed into a capillary tube to a height of 2-3 mm.[6][7]
- The capillary tube is attached to a thermometer and placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.[7][8]

- The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[8][9]
- The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.[8][9]
- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8][9]

## Aqueous Solubility Determination

Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability. The shake-flask method is a standard technique for determining thermodynamic solubility.[10]

Methodology (Shake-Flask Method):

- An excess amount of **8-Bromoquinoline-4-carboxylic acid** is added to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[11][12]
- The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11][13]
- After equilibration, the suspension is filtered to remove any undissolved solid.[12]
- The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

## pKa Determination

The acid dissociation constant (pKa) is vital for understanding the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and biological interactions.[14]

Methodology (Potentiometric Titration):

- A solution of **8-Bromoquinoline-4-carboxylic acid** of a known concentration is prepared in water or a suitable co-solvent if solubility is limited.[14][15]
- The solution's ionic strength is kept constant, for instance, by using 0.15 M potassium chloride.[14][15]
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.[14][15]
- The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.[15]
- A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[16]

## logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic profile.[17]

### Methodology (HPLC Method):

- A reversed-phase HPLC (RP-HPLC) method is established, typically using a C18 column. [18]
- A series of reference compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.[17]
- The retention time of **8-Bromoquinoline-4-carboxylic acid** is then measured under the same chromatographic conditions.
- The logP of **8-Bromoquinoline-4-carboxylic acid** is determined by interpolating its retention time on the calibration curve. This method offers a rapid and reliable estimation of lipophilicity.[19]

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like **8-Bromoquinoline-4-carboxylic acid**.



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Caption: Workflow for Physicochemical Characterization.

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